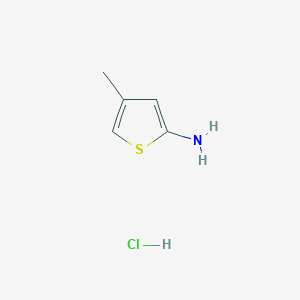

4-Methylthiophen-2-amine hydrochloride

Description

Historical Context of Thiophene (B33073) Derivatives in Medicinal Chemistry and Materials Science

The journey of thiophene and its derivatives in scientific research began with its discovery in the late 19th century. Initially identified as a contaminant in coal tar-derived benzene, thiophene's structural similarity to benzene, yet with the presence of a sulfur heteroatom, quickly made it a subject of interest. organic-chemistry.orgnih.gov This structural analogy, coupled with its distinct electronic properties, paved the way for its exploration in various scientific domains.

In the realm of medicinal chemistry , thiophene-containing compounds have a rich history. The thiophene ring is considered a "privileged scaffold," meaning it is a structural motif that is recurrent in a multitude of biologically active compounds. researchgate.net This has led to the development of numerous drugs incorporating the thiophene core, spanning a wide range of therapeutic areas. For instance, drugs like the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine feature a thiophene ring, highlighting its importance in drug design. researchgate.net The diverse biological activities exhibited by thiophene derivatives include anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. nih.govchemicalbook.com

In materials science , the electron-rich nature of the thiophene ring has made it a valuable building block for organic electronic materials. Thiophene-based polymers, such as polythiophene, were among the first conducting polymers to be discovered. Their utility extends to applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The ability to tune the electronic properties of these materials through chemical modification of the thiophene ring is a key driver of ongoing research in this field.

Significance of Amine Hydrochlorides in Chemical Stability and Bioavailability Studies

The amine functional group is a common feature in many biologically active molecules. However, free amines can often be chemically unstable, prone to oxidation, and may have poor solubility in aqueous environments. The conversion of an amine to its hydrochloride salt is a widely employed strategy in pharmaceutical chemistry to address these challenges.

The formation of a hydrochloride salt involves the reaction of the basic amine with hydrochloric acid. This acid-base reaction results in the formation of a positively charged ammonium (B1175870) ion and a chloride counter-ion. This ionic character confers several advantages:

Enhanced Stability: The hydrochloride salt form is generally more stable to oxidation and degradation compared to the free amine. This increased stability is crucial for the formulation and storage of chemical compounds.

Improved Solubility: The ionic nature of amine hydrochlorides often leads to a significant increase in water solubility. This is a critical factor for the administration and absorption of drugs in the body.

Increased Bioavailability: By improving solubility and stability, the hydrochloride salt form can enhance the bioavailability of a compound, meaning a greater proportion of the administered dose reaches the systemic circulation and is available to exert its biological effect.

These properties make the hydrochloride form a preferred choice for many active pharmaceutical ingredients and research chemicals, facilitating their handling, formulation, and in-vivo studies.

Overview of Research Trajectories for Heteroaromatic Amines

Heteroaromatic amines, a class of compounds that includes 4-Methylthiophen-2-amine (B181327) hydrochloride, are at the forefront of various research endeavors. Current research trajectories for these molecules are diverse and can be broadly categorized into several key areas:

Drug Discovery and Development: A primary focus of research is the synthesis and biological evaluation of novel heteroaromatic amines as potential therapeutic agents. nih.gov Medicinal chemists are continually exploring new derivatives to identify compounds with improved efficacy, selectivity, and pharmacokinetic profiles for a wide range of diseases, including cancer, infectious diseases, and neurological disorders. wikipedia.orgnih.gov

Catalysis: Certain heteroaromatic amines and their metal complexes have shown promise as catalysts in organic synthesis. Their ability to coordinate with metal centers and influence the electronic environment of the catalyst makes them valuable ligands for a variety of chemical transformations.

Materials Science: In materials science, the focus is on designing and synthesizing novel heteroaromatic amines that can serve as building blocks for advanced materials. This includes the development of new organic semiconductors, polymers with tailored electronic and optical properties, and functional dyes.

Synthetic Methodology: A significant area of research is dedicated to the development of new and efficient synthetic methods for the preparation of heteroaromatic amines. This includes the exploration of novel catalysts, green reaction conditions, and strategies for the selective functionalization of these molecules. A prominent method for synthesizing 2-aminothiophenes is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. organic-chemistry.orgnih.govwikipedia.org

The ongoing research in these areas continues to uncover new properties and applications for heteroaromatic amines, underscoring their importance in contemporary chemical science.

Detailed Research Findings on 4-Methylthiophen-2-amine hydrochloride

Synthesis and Characterization

A likely and efficient method for the synthesis of 4-Methylthiophen-2-amine and its subsequent conversion to the hydrochloride salt is through a variation of the Gewald reaction . organic-chemistry.orgnih.govwikipedia.org This multicomponent reaction is a cornerstone in thiophene chemistry.

Probable Synthetic Route via Gewald Reaction:

Knoevenagel Condensation: The synthesis would likely begin with the Knoevenagel condensation of a suitable ketone, such as acetone, with a cyano-containing active methylene (B1212753) compound, like ethyl cyanoacetate, in the presence of a base. This would form an α,β-unsaturated nitrile.

Thiophene Ring Formation: The resulting intermediate would then be reacted with elemental sulfur in the presence of a base (e.g., an amine like morpholine (B109124) or triethylamine). This step leads to the formation of the substituted 2-aminothiophene ring.

Hydrochlorination: The final step would involve treating the synthesized 4-methyl-2-aminothiophene with hydrochloric acid (HCl) in a suitable solvent to precipitate the stable hydrochloride salt.

While specific experimental data for the characterization of this compound is not available, standard analytical techniques would be employed for its structural elucidation and purity assessment.

Expected Characterization Data:

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl group protons, the protons on the thiophene ring, and the ammonium protons. The chemical shifts and coupling constants would be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for the methyl carbon, the carbons of the thiophene ring, with the carbon atoms attached to the sulfur and nitrogen atoms showing characteristic shifts. |

| FT-IR Spectroscopy | Characteristic absorption bands for N-H stretching of the ammonium salt, C-H stretching of the methyl group and aromatic ring, and C=C and C-S stretching vibrations of the thiophene ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the free amine (4-methylthiophen-2-amine) and fragmentation patterns characteristic of the thiophene and amine moieties. |

Applications in Research

Based on the known reactivity and biological activity of structurally similar thiophene derivatives, this compound is a valuable intermediate in several areas of chemical research.

Medicinal Chemistry: As a building block, it can be used to synthesize a library of more complex molecules for screening as potential drug candidates. The amino group provides a reactive handle for the introduction of various substituents, allowing for the systematic exploration of structure-activity relationships (SAR). For example, derivatives of the structurally related 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been synthesized and evaluated for their anti-inflammatory and analgesic activities, showing potential as inhibitors of cyclooxygenase (COX) enzymes. nih.govgoogle.com This suggests that derivatives of 4-Methylthiophen-2-amine could also be explored for similar therapeutic targets.

Organic Synthesis: The compound serves as a versatile precursor for the synthesis of a variety of other heterocyclic systems. The amino group can be diazotized and replaced with other functional groups, or it can participate in condensation reactions to form fused ring systems.

Materials Science: The thiophene core of this compound makes it a potential monomer or precursor for the synthesis of novel conducting polymers or organic electronic materials. The methyl and amine substituents can be used to tune the solubility, processability, and electronic properties of the resulting materials.

The following table summarizes the potential research applications of this compound based on the known chemistry of its structural analogs.

| Research Area | Potential Application | Rationale |

| Medicinal Chemistry | Synthesis of novel anti-inflammatory and analgesic agents. | Derivatives of similar thiophene amines have shown activity against COX enzymes. nih.govgoogle.com |

| Development of antimicrobial and anticancer compounds. | The thiophene scaffold is present in numerous compounds with these biological activities. chemicalbook.com | |

| Organic Synthesis | Precursor for the synthesis of fused heterocyclic systems. | The amino group allows for a range of chemical transformations and ring-forming reactions. |

| Materials Science | Monomer for the synthesis of functional polymers. | The thiophene ring is a key component of many conducting polymers. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methylthiophen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS.ClH/c1-4-2-5(6)7-3-4;/h2-3H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWUFHDGZTZUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10720964 | |

| Record name | 4-Methylthiophen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930299-88-0 | |

| Record name | 4-Methylthiophen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Methylthiophen 2 Amine Hydrochloride and Its Congeners

Strategic Approaches to the Thiophene (B33073) Core Functionalization

Functionalizing the stable thiophene ring, particularly for the introduction of an amine group, requires specific and controlled reaction pathways. The inherent aromaticity of thiophene means it is more susceptible to electrophilic substitution than nucleophilic substitution, making direct amination challenging. pharmaguideline.comedurev.in However, with appropriate activating groups or reaction conditions, nucleophilic substitution becomes a viable and powerful tool.

Nucleophilic Substitution Reactions for Amine Introduction

Aromatic nucleophilic substitution (SNAr) is a key method for introducing amine functionalities onto a thiophene ring. researchgate.netnih.gov This reaction typically requires the presence of strong electron-withdrawing groups on the thiophene ring to activate it towards nucleophilic attack. edurev.inuoanbar.edu.iq The mechanism generally proceeds through a Meisenheimer complex intermediate. nih.gov For the synthesis of aminothiophenes, a leaving group, such as a halogen, is displaced by an amine nucleophile.

The reactivity in SNAr reactions on thiophene derivatives is significantly higher than in corresponding benzene compounds, sometimes by a factor of 1000 or more. edurev.inuoanbar.edu.iq This increased reactivity is attributed to the stability of the Wheland intermediates formed during the reaction. uoanbar.edu.iq

Key aspects of nucleophilic substitution for amine introduction include:

Activation: The thiophene ring is typically activated by electron-withdrawing groups (e.g., nitro, cyano, sulfonyl) positioned ortho or para to the leaving group.

Leaving Group: Halogens (Cl, Br, I) are common leaving groups.

Nucleophile: A variety of amines, including ammonia (B1221849), primary amines, and secondary amines like pyrrolidine, can be used as nucleophiles. researchgate.netnih.gov

| Reactant | Nucleophile | Conditions | Product | Reference |

| 2-bromo-5-nitrothiophene | Pyrrolidine | N/A | 2-(pyrrolidin-1-yl)-5-nitrothiophene | uoanbar.edu.iq |

| 2-methoxy-3-X-5-nitrothiophenes (X = NO2, CN, etc.) | Pyrrolidine | Computational Study | 2-(pyrrolidin-1-yl)-3-X-5-nitrothiophenes | nih.gov |

| 4-nitro-2-thienyl-methyl chloride | Lithium 2-nitropropan-2-ide | N/A | 2-(2-methyl-2-nitropropyl)-4-nitrothiophene | researchgate.net |

Condensation Reactions for Thiophene Derivative Formation

Condensation reactions are fundamental to building the thiophene ring itself, often with the desired amine functionality already incorporated or positioned for subsequent conversion.

One of the most prominent methods is the Gewald aminothiophene synthesis . pharmaguideline.comderpharmachemica.com This reaction is a versatile and widely used route for preparing 2-aminothiophenes. derpharmachemica.com The process involves three components:

An α-methylene ketone or aldehyde.

An activated nitrile (e.g., malononitrile, cyanoacetate).

Elemental sulfur.

The reaction proceeds via a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile, followed by the addition of sulfur and subsequent cyclization. derpharmachemica.com

Another relevant approach is the Fiesselmann thiophene synthesis , which involves the condensation of thioglycolic acid derivatives with compounds like α,β-acetylenic esters. derpharmachemica.comespublisher.com This method can be adapted to produce a variety of substituted thiophenes, which can then be further functionalized. For instance, the condensation of 3-chlorothiophene-2-carboxylates with methyl thioglycolate is a key step in constructing thieno[3,2-b]thiophene systems. nih.gov

| Reaction Name | Reactants | Product Type | Key Features | Reference |

| Gewald Synthesis | Ketone/Aldehyde, Activated Nitrile, Elemental Sulfur | 2-Aminothiophenes | One-pot, multicomponent reaction. | pharmaguideline.comderpharmachemica.com |

| Fiesselmann Synthesis | Thioglycolic acid derivatives, α,β-acetylenic esters | Substituted 3-hydroxy-2-thiophenecarboxylic acids | Versatile for various substitutions. | derpharmachemica.comnih.gov |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Sulfuring agent (e.g., P₄S₁₀) | Substituted Thiophenes | Classic method for thiophene ring formation. | pharmaguideline.comrroij.com |

Precursor Synthesis and Derivatization Strategies

The synthesis of 4-methylthiophen-2-amine (B181327) hydrochloride often relies on the preparation of key precursors that are subsequently converted to the final product. These strategies involve modifying existing thiophene cores or building them with the necessary functionalities in place.

Hydrolysis and Decarboxylation of Substituted Thiophene Carboxylates

A common synthetic route involves the creation of a substituted thiophene-2-carboxylic acid or its ester, followed by manipulation of the carboxyl group. For instance, a thiophene carboxylate can be synthesized and then hydrolyzed to the corresponding carboxylic acid. This acid can then be decarboxylated to yield a proton at that position, or the carboxyl group can be converted into an amine via a Curtius or Hofmann rearrangement.

In a relevant example, the saponification of 5- or 6-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates, followed by the decarboxylation of the intermediate acids, is used to produce thieno[3,2-b]thiophen-3(2H)-ones. nih.govgrafiati.com While not directly forming an amine, this demonstrates the principle of hydrolysis and decarboxylation as a standard transformation on the thiophene scaffold. A key precursor for many thiophene syntheses is methyl-3-aminothiophene-2-carboxylate, which itself can be used to generate a variety of functionalized thiophenes. mdpi.com

Reductive Amination of Thiophenone Derivatives

Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This reaction converts a ketone or aldehyde to an amine through an intermediate imine, which is reduced in situ. wikipedia.org

For the synthesis of aminothiophenes, a suitable thiophenone precursor would be reacted with an amine source (such as ammonia for a primary amine) in the presence of a reducing agent. researchgate.net

The general process is as follows:

Reaction of the thiophenone with ammonia to form an imine intermediate.

Reduction of the imine to the corresponding amine.

Commonly used reducing agents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation. masterorganicchemistry.comsigmaaldrich.com NaBH₃CN is particularly effective as it can selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com Amine dehydrogenases (AmDHs) also represent a biocatalytic approach to the reductive amination of carbonyl compounds. researchgate.net

| Carbonyl Precursor | Amine Source | Reducing Agent | Product | Reference |

| Aldehyde/Ketone | Primary/Secondary Amine | NaBH₃CN | Secondary/Tertiary Amine | masterorganicchemistry.comsigmaaldrich.com |

| Aldehyde/Ketone | Primary/Secondary Amine | NaBH(OAc)₃ | Secondary/Tertiary Amine | masterorganicchemistry.com |

| Acetophenone derivatives | Ammonia | Amine Dehydrogenases (AmDHs) | Chiral amines | researchgate.net |

Boronic Acid Amination via Metal-Catalyzed Coupling

The coupling of aryl boronic acids with amines, often referred to as a Chan-Lam coupling, provides a modern and versatile method for forming carbon-nitrogen bonds. This approach can be applied to thiophene boronic acids to introduce an amine group. These reactions are typically catalyzed by copper or palladium complexes.

Protection and Deprotection Group Chemistry in Synthesis Optimization

The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. researchgate.netuchicago.edu The protection of a thiophene amine, such as 4-methylthiophen-2-amine, is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. ulethbridge.ca The optimization of this protection step involves careful selection of the solvent and base to maximize the yield and minimize side reactions.

Deprotection, the removal of the protecting group, is an equally critical step. For the Boc group, this is commonly accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrochloric acid (HCl) in methanol. uchicago.edu The choice of deprotection conditions is dictated by the sensitivity of other functional groups present in the molecule. Optimization of this step aims for quantitative removal of the Boc group without affecting the rest of the molecule, ultimately leading to the desired hydrochloride salt in high purity.

The following table summarizes common conditions for the Boc protection and deprotection of amines, which are applicable to the synthesis of 4-Methylthiophen-2-amine hydrochloride.

| Process | Reagents and Conditions | Key Optimization Parameters |

| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., triethylamine, sodium hydroxide), Solvent (e.g., THF, DCM, water) | Choice of base and solvent, reaction temperature, stoichiometry of reagents |

| Boc Deprotection | Strong acid (e.g., Trifluoroacetic acid, Hydrochloric acid), Solvent (e.g., Dichloromethane, Methanol, Dioxane) | Acid concentration, reaction time and temperature, presence of scavengers to trap the tert-butyl cation |

Stereoselective Synthesis and Chiral Resolution Techniques for Thiophene Amines

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds. When a thiophene amine contains a stereocenter, the synthesis of a single enantiomer is often required. This can be achieved through two primary strategies: stereoselective synthesis or chiral resolution of a racemic mixture.

Stereoselective synthesis aims to directly produce a single enantiomer. This often involves the use of chiral catalysts or auxiliaries that can influence the stereochemical outcome of a reaction. While specific methods for the direct asymmetric synthesis of 4-Methylthiophen-2-amine are not extensively documented, general approaches for the synthesis of chiral amines can be adapted.

Chiral resolution is a more common technique for separating enantiomers from a racemic mixture. wikipedia.org One of the most established methods is the formation of diastereomeric salts. mdpi.com This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or its derivatives. google.com The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. rsc.org After separation, the desired enantiomer of the amine can be liberated by treatment with a base.

The efficiency of chiral resolution can be optimized by screening various chiral resolving agents and crystallization solvents to achieve the best separation. The choice of the resolving agent is critical and often determined empirically.

| Technique | Description | Common Reagents/Methods |

| Stereoselective Synthesis | Direct synthesis of a single enantiomer. | Chiral catalysts (e.g., transition metal complexes with chiral ligands), chiral auxiliaries. |

| Chiral Resolution | Separation of enantiomers from a racemic mixture. | Formation of diastereomeric salts with chiral acids (e.g., tartaric acid, mandelic acid), chiral chromatography. |

Reaction Condition Optimization and Yield Enhancement Studies

The optimization of reaction conditions is paramount for developing efficient, scalable, and cost-effective synthetic routes to this compound and its congeners. Key parameters that are systematically varied include the choice of catalyst, solvent, temperature, and pressure.

Catalyst Selection and Ligand Design in Coupling Reactions

For the synthesis of substituted thiophenes, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are frequently employed. nih.govresearchgate.net The choice of the palladium catalyst and the associated ligands is crucial for achieving high yields and selectivity. For instance, in a Suzuki coupling to introduce an aryl group onto the thiophene ring, catalysts like tetrakis(triphenylphosphine)palladium(0) are often used. mdpi.com

Ligand design plays a significant role in modulating the reactivity and stability of the catalyst. The electronic and steric properties of the ligand can influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. The optimization process often involves screening a library of ligands to identify the one that provides the best performance for a specific transformation.

Solvent Effects on Reaction Kinetics and Selectivity

The solvent can have a profound impact on the kinetics and selectivity of a reaction. chemrxiv.org For the synthesis of 2-aminothiophenes, often through the Gewald reaction, a variety of solvents have been investigated. chemrxiv.org The polarity of the solvent can influence the solubility of reactants and intermediates, as well as the stability of transition states.

In Suzuki coupling reactions, solvent systems often consist of a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and an aqueous solution of a base. nih.gov The choice of solvent can affect the efficiency of the reaction, with studies showing that different solvent combinations can lead to varying product yields. nih.gov Optimization of the solvent system is a critical step in maximizing the yield and purity of the desired product.

Temperature and Pressure Modulation for Process Efficiency

Temperature is a key parameter that controls the rate of a chemical reaction. Increasing the temperature generally increases the reaction rate but can also lead to the formation of undesired byproducts. Therefore, finding the optimal temperature is a balance between achieving a reasonable reaction time and minimizing side reactions. For many syntheses of thiophene derivatives, reactions are conducted at elevated temperatures to drive them to completion. researchgate.net

Pressure is another parameter that can be modulated, particularly in reactions involving gaseous reagents or where the volume of the system changes significantly during the reaction. While not as commonly varied as temperature in the synthesis of simple heterocyclic compounds, it can be a critical factor in certain industrial processes.

Novel Synthetic Routes and Green Chemistry Principles in Aminothiophene Production

The development of novel and more sustainable synthetic methods is a continuous effort in chemical research. For the production of aminothiophenes, there is a growing emphasis on applying the principles of green chemistry to minimize the environmental impact of the synthesis. nih.govscribd.com

The Gewald reaction, a multicomponent reaction used to synthesize 2-aminothiophenes, has been a major focus for the application of green chemistry principles. derpharmachemica.comresearchgate.net Traditional methods often use volatile organic solvents and require stoichiometric amounts of base. Greener alternatives that have been explored include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water or deep eutectic solvents. nih.gov

Catalytic Methods: Employing catalysts to reduce the amount of reagents needed and to improve the efficiency of the reaction. iau.irthieme-connect.comorganic-chemistry.orgacs.org

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reaction rates, often leading to shorter reaction times and higher yields. researchgate.netderpharmachemica.com

Solvent-Free Conditions: Conducting reactions in the absence of a solvent, which can simplify work-up procedures and reduce waste. mdpi.com Mechanochemistry, using a ball mill, is one such solvent-free technique that has been applied to the Gewald reaction. mdpi.com

These novel approaches aim to make the synthesis of this compound and its congeners more efficient, economical, and environmentally friendly.

| Green Chemistry Principle | Application in Aminothiophene Synthesis | Examples |

| Use of Safer Solvents | Replacing traditional organic solvents with water or deep eutectic solvents. | Gewald reaction in water under ultrasound irradiation. nih.gov |

| Catalysis | Using catalytic amounts of bases or other catalysts instead of stoichiometric amounts. | L-proline catalyzed Gewald reaction. organic-chemistry.org |

| Energy Efficiency | Employing microwave irradiation or sonication to reduce reaction times and energy consumption. | Microwave-assisted Gewald reaction. derpharmachemica.com |

| Waste Prevention | Developing solvent-free reaction conditions. | Mechanochemical synthesis of 2-aminothiophenes via ball milling. mdpi.com |

Mechanochemical Approaches to Amide Bond Formation and Thiophene Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool in green synthesis, often eliminating the need for bulk solvents and reducing reaction times. rsc.org This solid-state approach is particularly relevant for the synthesis of this compound and its amide-containing congeners.

Amide Bond Formation: The formation of an amide bond is one of the most fundamental transformations in pharmaceutical chemistry. Traditional solution-based methods frequently rely on coupling reagents that generate significant amounts of by-product waste. researchgate.net Mechanochemical techniques, such as high-speed ball milling (HSBM), offer a cleaner alternative. By grinding reactants together, often in the presence of a catalyst, amide bonds can be formed efficiently without a solvent. researchgate.net This not only simplifies purification but also significantly reduces the environmental footprint of the synthesis by eliminating solvent waste. rsc.orgresearchgate.net

Thiophene Synthesis via Mechanochemical Gewald Reaction: The core thiophene ring of the target molecule is often constructed via the Gewald reaction, a multicomponent condensation that typically involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. mdpi.com Traditionally performed in solvents like ethanol or dimethylformamide, this reaction has been successfully adapted to solvent-free mechanochemical conditions. mdpi.comresearchgate.net

Recent research has demonstrated that the Gewald synthesis of 2-aminothiophenes can be carried out effectively using high-speed ball milling. nih.gov This solvent-free approach can proceed under aerobic conditions and may only require a catalytic amount of base. mdpi.com Furthermore, the reaction rate can be significantly enhanced by combining milling with thermal heating, a technique known as thermo-mechanochemistry. mdpi.com These mechanochemical methods provide a direct, efficient, and environmentally benign route to polysubstituted 2-aminothiophenes, the key precursors for the target compound and its derivatives. researchgate.net

The advantages of the mechanochemical Gewald synthesis over conventional methods are notable. By eliminating solvents, the process becomes inherently safer and produces less waste. Reaction times can be dramatically reduced, and in some cases, product purification is simplified to a simple extraction, avoiding complex chromatographic methods. mdpi.comnih.gov

Exploration of Atom Economy and Environmental Factor (E-factor) in Synthetic Pathways

Evaluating the sustainability of a synthetic route requires quantitative assessment. Green chemistry metrics such as Atom Economy (AE) and the Environmental Factor (E-factor) are crucial tools for comparing the efficiency and environmental impact of different chemical processes. unica.it

Atom Economy (AE): Introduced by Barry Trost, Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. jk-sci.comrsc.org It is calculated as:

% AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A higher atom economy signifies a more efficient reaction, as fewer atoms are wasted in the formation of by-products. Addition and rearrangement reactions are inherently 100% atom-economical, while substitutions and eliminations are less so. rsc.org

Environmental Factor (E-factor): The E-factor provides a more holistic measure of the waste generated in a process. youtube.com It is the ratio of the total mass of waste produced to the mass of the desired product. walisongo.ac.id

E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

Waste includes everything not incorporated into the final product, such as by-products, leftover reactants, solvents, and catalyst residues. rsc.org A lower E-factor indicates a greener, more sustainable process. The pharmaceutical industry, known for its complex multi-step syntheses, traditionally has very high E-factors, often ranging from 25 to over 100. walisongo.ac.id

Comparative Analysis of Synthetic Pathways: When applied to the synthesis of 2-aminothiophenes, these metrics clearly illustrate the advantages of advanced methodologies like mechanochemistry over traditional solution-based routes. A conventional Gewald reaction often involves significant quantities of solvent for both the reaction and subsequent purification, leading to a high E-factor. In contrast, a solvent-free mechanochemical approach drastically reduces the amount of waste generated. rsc.orgresearchgate.net

The following table provides an illustrative comparison between a traditional and a mechanochemical approach for a generic Gewald synthesis.

Interactive Data Table: Green Metrics Comparison for Gewald Synthesis

| Metric | Traditional Solution-Based Synthesis | Mechanochemical Synthesis |

| Atom Economy (AE) | Moderate-High (Depends on stoichiometry, but by-products are minimal) | Moderate-High (Identical to solution-based as reactants are the same) |

| Solvent Usage | High (e.g., Ethanol, DMF for reaction and purification) | None / Minimal (Solvent-free reaction; minimal use in extraction) |

| Energy Consumption | Moderate-High (Heating/reflux for extended periods) | Low-Moderate (Mechanical energy; shorter reaction times) |

| Waste Generated | High (Solvent waste, by-products from excess base) | Low (Minimal by-products, no solvent waste) |

| Illustrative E-factor | > 10 | < 1 |

As the table demonstrates, while the Atom Economy for both processes is fundamentally the same (since the core reaction is identical), the E-factor differs dramatically. The elimination of solvents in the mechanochemical process is the primary driver for its superior environmental performance, showcasing a significant step towards more sustainable pharmaceutical manufacturing. researchgate.netunica.it

Sophisticated Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules. For 4-Methylthiophen-2-amine (B181327) hydrochloride, a combination of one-dimensional and multi-dimensional NMR techniques provides a complete picture of its molecular framework.

Multi-dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Multi-dimensional NMR experiments are indispensable for mapping the complex network of covalent bonds and spatial relationships within the molecule. columbia.educolumbia.edulibretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates proton (¹H) and carbon (¹³C) nuclei that are directly bonded to each other. columbia.edusdsu.edu For 4-Methylthiophen-2-amine hydrochloride, HSQC would unequivocally link the thiophene (B33073) ring protons to their corresponding carbon atoms and the methyl protons to the methyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close to each other in space, providing insights into the molecule's three-dimensional structure. In the case of this compound, a NOESY experiment could show a spatial correlation between the protons of the methyl group and the proton at position 5 on the thiophene ring, further confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| NH₃⁺ | ~9.0-10.0 (broad s) | N/A | H3, H5 |

| H3 | ~6.5-7.0 (d) | ~115-125 | C2, C4, C5 |

| H5 | ~6.8-7.3 (d) | ~120-130 | C3, C4, CH₃ |

| CH₃ | ~2.2-2.5 (s) | ~15-20 | C3, C4, C5 |

| C2 | N/A | ~145-155 | N/A |

| C3 | N/A | ~115-125 | N/A |

| C4 | N/A | ~135-145 | N/A |

| C5 | N/A | ~120-130 | N/A |

Solid-State NMR for Crystalline Form Analysis

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure of solid materials, including different crystalline forms or polymorphs. nih.govmdpi.com For hydrochloride salts, ssNMR can provide detailed information about the local environment of each nucleus. nih.govresearchgate.netrsc.org Changes in the crystalline packing and intermolecular interactions, such as hydrogen bonding between the ammonium (B1175870) group and the chloride ion, result in distinct chemical shifts and peak shapes in the ¹³C and ¹⁵N ssNMR spectra. mdpi.com This makes ssNMR an excellent tool for identifying and differentiating polymorphs of this compound, which is critical for controlling the physical properties of the material. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the validation of molecular formulas. nih.govnih.gov

For the cation of this compound (C₅H₈NS⁺), HRMS can confirm its elemental composition by measuring the mass-to-charge ratio (m/z) with sub-ppm accuracy. Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion, providing valuable structural information. wikipedia.orglibretexts.org The fragmentation pattern is a unique fingerprint of the molecule's structure. libretexts.orggbiosciences.com Common fragmentation pathways for aminothiophene derivatives may involve the loss of the amine group, cleavage of the thiophene ring, or loss of the methyl group. nih.gov

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis and Impurity Profiling

When coupled with chromatographic separation techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), mass spectrometry becomes a formidable tool for analyzing complex mixtures and identifying trace-level impurities. acs.orgnih.govacs.org

LC-MS/MS: This technique is ideal for analyzing the purity of this compound. It can separate the target compound from synthesis-related impurities, such as isomers (e.g., 3-methylthiophen-2-amine (B3046482) or 5-methylthiophen-2-amine), starting materials, or by-products. The subsequent MS/MS analysis of each separated component allows for their confident identification.

GC-MS: GC-MS is also effective for impurity profiling, particularly for volatile or semi-volatile compounds. nih.govagilent.com Analysis of the free base form of the compound would be typical. The combination of retention time from the GC and the mass spectrum from the MS provides high specificity for impurity identification. acs.org

Table 2: Expected HRMS Data and Plausible Fragments for the 4-Methylthiophen-2-aminium Cation

| Species | Formula | Calculated Exact Mass (m/z) | Plausible Fragmentation Pathway |

| Cation [M]⁺ | C₅H₈NS⁺ | 114.0372 | - |

| Fragment 1 | C₅H₅S⁺ | 97.0082 | Loss of NH₃ |

| Fragment 2 | C₄H₅N⁺ | 67.0422 | Loss of CHS |

| Fragment 3 | C₄H₅S⁺ | 85.0082 | Loss of CH₃N |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Polymorphism

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.netresearchgate.net

For this compound, the IR spectrum is expected to show characteristic bands for the ammonium (NH₃⁺) group, including a broad and strong N-H stretching vibration between 2800 and 3200 cm⁻¹. spectroscopyonline.comresearchgate.net Other key absorbances include aromatic C-H stretches, C=C stretching of the thiophene ring, and C-S stretching vibrations. researchgate.net

Raman spectroscopy offers complementary information. researchgate.netacs.org The thiophene ring vibrations are typically strong in the Raman spectrum, providing a clear fingerprint of the heterocyclic core. mdpi.comnih.gov Both IR and Raman spectroscopy are highly sensitive to changes in the crystalline environment. mdpi.com Different polymorphic forms of the compound will exhibit subtle but measurable differences in their vibrational spectra due to variations in intermolecular interactions and crystal packing, making these techniques valuable for polymorphism screening. figshare.comresearchgate.net

Table 3: Predicted Key Vibrational Bands for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H (Ammonium) | 3200-2800 (broad, strong) | Weak | Stretching |

| C-H (Aromatic) | 3100-3000 (medium) | Strong | Stretching |

| C-H (Methyl) | 2980-2850 (medium) | Medium | Stretching |

| N-H (Ammonium) | ~1600 (medium) | Weak | Bending |

| C=C (Thiophene Ring) | ~1550-1400 (strong) | Very Strong | Stretching |

| C-S (Thiophene Ring) | ~700-600 (medium) | Strong | Stretching |

X-ray Diffraction (XRD) Studies for Crystalline Structure and Conformation Analysis

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional structure of crystalline solids at the atomic level. nih.govnih.gov

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase. mdpi.com Therefore, PXRD is an essential tool for identifying the crystalline form of a bulk sample, assessing its phase purity, and detecting the presence of different polymorphs.

Chromatographic Techniques for Purity and Isomeric Separation

Chromatographic methods are instrumental in the pharmaceutical industry for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates like this compound. These techniques separate the target compound from impurities, including starting materials, byproducts, and degradation products, ensuring the quality and consistency of the final product.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., UV-Vis, DAD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the purity assessment of non-volatile and thermally sensitive compounds such as this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode employed for such analyses. ptfarm.pl In a typical RP-HPLC method, the compound is dissolved in a suitable solvent and injected into the system. The separation occurs on a non-polar stationary phase (e.g., C18) with a polar mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. ptfarm.pl

Detection is commonly achieved using a UV-Vis or Diode-Array Detector (DAD), which measures the absorbance of the analyte as it elutes from the column. The thiophene ring in this compound provides a chromophore that allows for sensitive UV detection. A DAD offers the advantage of acquiring the entire UV spectrum for each peak, which aids in peak identification and purity assessment by checking for co-eluting impurities. For amines that lack a strong chromophore, derivatization with a UV-absorbing agent can be employed prior to analysis to enhance detection sensitivity and specificity. google.com Method validation is crucial to ensure the HPLC method is selective, precise, accurate, and linear over the desired concentration range. ptfarm.pl

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.01 M Phosphate Buffer (pH 3.0) B: Acetonitrile |

| Gradient | Time (min) | %B 0 | 10 20 | 90 25 | 90 26 | 10 30 | 10 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | DAD at 235 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, primary amines like this compound are polar and have low volatility, making direct GC analysis challenging; this can lead to poor peak shape and interaction with the column. vt.edu To overcome these issues, derivatization is typically required to convert the amine into a more volatile and less polar derivative. researchgate.net

Common derivatization reagents for amines include alkyl chloroformates, which convert amines into carbamates. researchgate.net This process increases the compound's volatility and thermal stability, making it amenable to GC analysis. Following derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a 5% phenyl-polysiloxane phase). nih.gov Coupling GC with a Mass Spectrometry (MS) detector (GC-MS) provides high sensitivity and selectivity, making it an excellent method for identifying and quantifying trace-level volatile impurities that may not be detected by HPLC. nih.gov

| Parameter | Condition |

|---|---|

| Derivatization Agent | Propyl Chloroformate |

| Column | Rxi-5MS, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 270 °C (Splitless mode) |

| Oven Program | Start at 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Ion Source Temp | 200 °C |

| MS Mode | Scan (m/z 40-450) or Selected Ion Monitoring (SIM) |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

While this compound itself is an achiral molecule, it may be used as a building block in the synthesis of chiral pharmaceuticals. In such cases, Supercritical Fluid Chromatography (SFC) is a premier technique for chiral separations, i.e., separating enantiomers. selvita.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.com This gives the mobile phase unique properties, such as low viscosity and high diffusivity, which allow for faster separations and higher efficiency compared to HPLC. chromatographyonline.comafmps.be

For chiral separations, SFC is almost always paired with a chiral stationary phase (CSP), such as those based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose). chromatographyonline.com The separation of enantiomers is achieved through differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP. SFC is considered a "greener" alternative to normal-phase HPLC for chiral separations because it significantly reduces the consumption of toxic organic solvents. selvita.comchromatographyonline.com The high throughput and efficiency of SFC make it a valuable tool in both analytical and preparative scale chiral separations within the pharmaceutical industry. selvita.comyoutube.com

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Primary Mobile Phase | Supercritical CO₂ (non-toxic, inexpensive) | Organic Solvents (e.g., Hexane, Ethanol - often toxic) |

| Analysis Speed | Very Fast (3-5 times faster than HPLC) chromatographyonline.com | Slower |

| Solvent Consumption | Low | High |

| Environmental Impact | Low ("Green" Chemistry) selvita.com | Higher (generates more toxic waste) |

| Operating Pressure | High (typically 100-250 bar) afmps.be | Moderate to High |

| Typical Application | High-throughput analytical and preparative chiral separations | Analytical and preparative chiral separations |

Elemental Analysis (CHNS) for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For a newly synthesized compound like this compound, this analysis is crucial for verifying its empirical formula and confirming its stoichiometric composition. nih.gov The technique involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a detector.

The experimentally determined weight percentages of each element are then compared to the theoretical values calculated from the proposed chemical formula (C₅H₈ClNS). For a compound to be considered pure and its structure confirmed, the experimental values must fall within a narrow margin of error, typically ±0.4%, of the theoretical values. nih.gov This agreement provides strong evidence for the identity and purity of the synthesized compound.

| Element | Theoretical Mass % | Experimental Mass % (Found) | Difference (%) |

|---|---|---|---|

| Carbon (C) | 36.25 | 36.41 | +0.16 |

| Hydrogen (H) | 4.87 | 4.79 | -0.08 |

| Nitrogen (N) | 8.45 | 8.51 | +0.06 |

| Sulfur (S) | 19.36 | 19.25 | -0.11 |

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Oxidation and Reduction Potentials of the Thiophene (B33073) Amine Moiety

The electrochemical characteristics of the 4-methylthiophen-2-amine (B181327) moiety are central to its reactivity, particularly in redox-mediated reactions. The thiophene ring, especially when substituted with an electron-donating amino group, is susceptible to oxidation.

Research Findings: Thiophene derivatives are known to undergo reversible oxidation at relatively low potentials. nih.gov The presence of the amino group at the C-2 position significantly influences the electronic properties of the thiophene ring, increasing its electron density and making it more susceptible to oxidation compared to unsubstituted thiophene. This electron-donating effect is expected to lower the oxidation potential.

Studies on analogous compounds provide insight into the expected electrochemical behavior. For instance, the electrochemical oxidation of 3-methylthiophene (B123197) in acetonitrile (B52724) has been observed to have a first oxidation peak potential around +1.05 V versus a reference electrode. aau.edu.et Cyclic voltammetry studies of other substituted thiophenes and oligothiophenes show oxidation potentials typically ranging from +1.0 V to +1.4 V. mdpi.comresearchgate.net For 4-methylthiophen-2-amine, the combined electron-donating effects of both the amino and methyl groups would likely result in an oxidation potential at the lower end of this range, or possibly even below +1.0 V.

The initial oxidation step typically involves the formation of a radical cation, which can then undergo further reactions, such as dimerization or polymerization, a common pathway for electropolymerization of thiophenes. researchgate.net The reduction of the thiophene ring is generally more difficult and occurs at highly negative potentials, making oxidation the more accessible electrochemical pathway.

Interactive Data Table: Oxidation Potentials of Thiophene Derivatives

| Compound | Substituents | Observed/Expected Oxidation Potential (V) | Notes |

| 3-Methylthiophene | 3-CH₃ | ~ +1.05 | Provides a baseline for a methyl-substituted thiophene. aau.edu.et |

| Substituted Terthiophenes | Various | +1.13 to +1.24 | Shows the effect of extended conjugation and other substituents. mdpi.com |

| Thiophene | None | > +1.3 | Higher potential than substituted derivatives. researchgate.net |

| 4-Methylthiophen-2-amine | 2-NH₂, 4-CH₃ | Expected < +1.05 | The strong electron-donating amino group is expected to significantly lower the oxidation potential. |

Nucleophilic and Electrophilic Substitution Reactions on the Thiophene Ring

The substitution patterns of 4-methylthiophen-2-amine are dictated by the directing effects of the amino and methyl groups. The amino group is a powerful activating group and ortho-, para- director. In the five-membered thiophene ring, this translates to preferential substitution at the C3 and C5 positions.

Electrophilic Substitution: The thiophene ring is more reactive towards electrophiles than benzene. nih.gov The amino group at C2 strongly activates the ring for electrophilic aromatic substitution (SEAr). Computational studies on thiophene itself show that electrophilic attack is kinetically and thermodynamically favored at the α-carbon (C2 or C5) over the β-carbon (C3 or C4). nih.gov In 4-methylthiophen-2-amine, the C2 position is blocked. The amino group strongly directs incoming electrophiles to the C5 and C3 positions. The C5 position is generally the most activated site due to resonance stabilization of the intermediate sigma complex. Therefore, electrophilic reactions such as halogenation, nitration, or Friedel-Crafts acylation are expected to occur predominantly at the C5 position.

Nucleophilic Substitution: Aromatic nucleophilic substitution (SNAr) on a thiophene ring typically requires the presence of strong electron-withdrawing groups to activate the ring and a good leaving group. iucr.orgnih.gov The 4-methylthiophen-2-amine ring is electron-rich due to the activating amino and methyl groups, which generally makes it unreactive toward nucleophilic attack. SNAr reactions are therefore not a typical pathway for this compound unless a leaving group is present and the reaction is driven by other means, such as in transition-metal-catalyzed cross-coupling reactions.

Catalytic Transformations Involving 4-Methylthiophen-2-amine Hydrochloride

This compound is a valuable substrate for various catalytic transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing pathways to more complex molecules.

Research Findings: The presence of a halogen, typically bromine or iodine, on the thiophene ring allows it to participate as an electrophilic partner in cross-coupling reactions. For instance, a bromo-substituted derivative of 4-methylthiophen-2-amine could readily undergo Suzuki-Miyaura coupling with boronic acids to introduce new aryl or alkyl groups. chemrxiv.org The amine group itself can also be a site for catalytic C-N bond formation, such as in Buchwald-Hartwig amination reactions.

Given the high reactivity of the C5 position towards electrophilic halogenation, 4-methylthiophen-2-amine can be easily converted into a 5-halo-4-methylthiophen-2-amine derivative. This halogenated intermediate can then be used in a variety of catalytic cycles.

Interactive Data Table: Potential Catalytic Cross-Coupling Reactions

| Reaction Name | Reactant 1 (from title compound) | Reactant 2 | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | 5-Bromo-4-methylthiophen-2-amine | Aryl/Alkyl Boronic Acid | Pd(OAc)₂ / SPhos | 5-Aryl/Alkyl-4-methylthiophen-2-amine |

| Heck | 5-Bromo-4-methylthiophen-2-amine | Alkene | Pd(OAc)₂ / PPh₃ | 5-Alkenyl-4-methylthiophen-2-amine |

| Sonogashira | 5-Iodo-4-methylthiophen-2-amine | Terminal Alkyne | Pd(PPh₃)₄ / CuI | 5-Alkynyl-4-methylthiophen-2-amine |

| Buchwald-Hartwig | 4-Methylthiophen-2-amine | Aryl Halide | Pd₂(dba)₃ / BINAP | N-Aryl-4-methylthiophen-2-amine |

Reaction Pathway Elucidation through Kinetic and Thermodynamic Studies

Elucidating the precise reaction pathways of 4-methylthiophen-2-amine transformations requires detailed kinetic and thermodynamic studies. While specific studies on this exact molecule are not widely published, extensive research on the synthesis of the 2-aminothiophene core, such as the Gewald reaction, provides a model for how such investigations are conducted.

Applying these principles to the reactions of 4-methylthiophen-2-amine, one would expect that reactions leading to the preservation or re-formation of the aromatic thiophene ring would be thermodynamically favored. Kinetic studies would involve monitoring reactant and product concentrations over time under various conditions (temperature, catalyst loading, etc.) to determine rate laws and activation energies, thereby distinguishing between possible mechanistic pathways.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the reaction mechanisms of thiophene derivatives at a molecular level. These studies provide detailed information on geometries, energies of reactants, intermediates, transition states, and products.

Research Findings: DFT calculations have been extensively used to understand the reactivity of substituted thiophenes. For electrophilic substitution, calculations confirm that the stability of the intermediate carbocation (the sigma complex) determines the regioselectivity, favoring attack at positions that are best able to stabilize the positive charge, which for 2-aminothiophene is the C5 position. nih.gov

For nucleophilic aromatic substitution, computational studies on model systems like 2-methoxy-5-nitrothiophenes have detailed the stepwise pathway involving the initial nucleophilic addition to form a Meisenheimer-like intermediate, followed by a proton transfer and elimination of the leaving group. iucr.org The activation free energy for the initial nucleophilic addition is a critical factor, and it is significantly higher for electron-rich thiophenes, explaining their low reactivity in SNAr reactions. iucr.org

In the context of the Gewald synthesis of 2-aminothiophenes, DFT calculations at the M06-2X level of theory have been used to map the entire reaction energy surface. aau.edu.etmdpi.com These studies identified the rate-determining steps and elucidated the complex equilibrium between various polysulfide intermediates, ultimately showing that the cyclization of a monosulfide intermediate followed by aromatization is the key thermodynamic sink of the reaction. Similar computational approaches can be applied to predict the most likely reaction pathways and transition state structures for any given transformation of this compound.

Exploration of Biological Activities and Underlying Molecular Mechanisms

Anticancer Activity and Cellular Mechanisms

Derivatives containing the 4-methylthiophen-2-yl group have demonstrated notable anticancer properties, primarily through the modulation of critical cellular processes involved in cell division and survival.

The uncontrolled proliferation of cancer cells is often linked to dysregulation of the cell cycle. nih.gov Therapeutic agents that can induce cell cycle arrest and trigger apoptosis (programmed cell death) are a cornerstone of cancer treatment. nih.govmdpi.com Compounds structurally related to 4-methylthiophen-2-amine (B181327) have been shown to halt cancer cell proliferation by inducing cell cycle arrest, particularly at the S and G2/M phases. nih.gov This disruption prevents the cells from proceeding through mitosis, ultimately leading to apoptosis. nih.govresearchgate.net The apoptotic process is characterized by distinct morphological changes, such as nuclear fragmentation and chromatin condensation, and is often mediated by the activation of caspases, a family of protease enzymes central to the apoptotic pathway. nih.govmdpi.com Specifically, the activation of caspase-3 and caspase-9, coupled with a decrease in anti-apoptotic proteins like Bcl-2, has been observed in cancer cells treated with related compounds. nih.gov

Table 1: Effects of Thiophene (B33073) Derivatives on Cancer Cell Lines

| Compound Class | Cancer Cell Line | Observed Effect | Mechanism |

|---|---|---|---|

| Thiophene Analogs | HCT-116 | Potent anticancer activity | Cell cycle arrest at S and G2/M phases nih.gov |

| Phenolic Compounds | MDA-MB 231, C6 glioma | Anti-proliferative activity | Induction of apoptosis, activation of caspase-3 and -9 nih.govresearchgate.net |

| Isothiocyanates | Human AML | Reduced cell viability | Cell cycle arrest, induction of autophagy and apoptosis mdpi.com |

Aurora kinases are a family of serine/threonine kinases that play a crucial role in regulating mitosis. nih.govnih.gov Their overexpression is common in various human cancers and is linked to chromosomal instability. nih.gov Consequently, they have become a significant target for anticancer drug development. A potent, orally bioavailable inhibitor of Aurora kinases, which incorporates the 4-(4-methylthiophen-2-yl) moiety within its structure, has been discovered. acs.org This compound, known as AMG 900, demonstrates high selectivity for Aurora kinases A and B. nih.govacs.org By inhibiting these kinases, the compound disrupts the proper formation of the mitotic spindle, leading to a G2-M arrest in the cell cycle and subsequent cell death. nih.gov This inhibitory activity is effective even in multidrug-resistant cell lines, highlighting its potential therapeutic value. acs.org

Table 2: Inhibitory Activity of an Aurora Kinase Inhibitor Containing the 4-methylthiophen-2-yl Moiety

| Kinase Target | IC₅₀ (nM) | Cellular Effect | Reference |

|---|---|---|---|

| Aurora A | 1.2 | Inhibition of autophosphorylation, G2-M arrest | nih.gov |

| Aurora B | 396.5 | Disruption of mitosis | nih.gov |

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are pro-inflammatory cytokines that can influence the tumor microenvironment. nih.gov These cytokines are involved in promoting cell proliferation, angiogenesis, and metastasis. nih.gov While direct studies on 4-methylthiophen-2-amine hydrochloride are limited, the broader anti-inflammatory potential of related compounds suggests a possible mechanism for anticancer activity through the modulation of these cytokines. The inhibition of such pro-inflammatory mediators can help to create a less favorable environment for tumor growth and progression. nih.gov

Anti-inflammatory and Antinociceptive Effects

Beyond anticancer applications, compounds with structural similarities to this compound have been explored for their anti-inflammatory and pain-relieving (antinociceptive) properties. nih.govnih.gov These effects are often mediated by targeting key enzymatic pathways and signaling molecules involved in the inflammatory response.

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the metabolism of arachidonic acid into pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes. researchgate.netnih.govpoliklinika-harni.hr These molecules are key mediators of inflammation and pain. nih.gov The enzymes COX-1 and COX-2 are responsible for prostaglandin (B15479496) synthesis, with COX-2 being inducible by inflammatory stimuli. nih.gov Similarly, the 5-lipoxygenase (5-LOX) pathway leads to the production of leukotrienes, which are potent chemoattractants for immune cells. nih.govmdpi.com The inhibition of these enzymatic pathways is a common strategy for anti-inflammatory drugs. Thiazole (B1198619) and selenazole derivatives, which share structural elements with thiophenes, have been shown to inhibit 5-LOX and the downstream enzyme leukotriene A4 hydrolase, thereby blocking the production of the pro-inflammatory mediator leukotriene B4. mdpi.com

Inflammation is closely associated with oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.gov ROS and reactive nitrogen species (RNS), such as nitric oxide (NO), are produced by immune cells during inflammation. nih.gov While NO plays a role in vasodilation, its overproduction by inducible nitric oxide synthase (iNOS) during inflammation can contribute to tissue damage. nih.govnih.gov Furthermore, ROS can react with NO to form peroxynitrite, a potent oxidizing agent that exacerbates cellular injury. researchgate.net Compounds that can modulate the production of ROS and NO may therefore possess significant anti-inflammatory effects. nih.gov Research on related oxindole (B195798) derivatives has shown that they can inhibit the overexpression of iNOS and reduce oxidative stress in inflammatory conditions. nih.gov

Antimicrobial Properties and Mechanisms of Action

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, known to confer a wide range of biological activities, including antimicrobial effects. researchgate.net

A variety of thiophene-based heterocycles have been synthesized and evaluated for their activity against a spectrum of pathogens. Studies have shown that modifications to the substituents on the thiophene ring significantly influence their biological activity. For instance, certain pyridine (B92270) side-chain derivatives of thiophene have exhibited excellent antimicrobial activity.

In specific studies, newly synthesized thiophene derivatives have been screened against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The broth microdilution method is commonly used to determine the minimum inhibitory concentration (MIC), which represents the lowest concentration of a compound that inhibits visible microbial growth. For example, a spiro-indoline-oxadiazole derivative containing a thiophene moiety displayed high and specific activity against Clostridium difficile with MIC values ranging from 2 to 4 μg/ml, while showing no effect on other tested bacteria. This highlights the potential for developing narrow-spectrum antibiotics that could spare the normal microbiota. Other derivatives have shown strong effects against mutant strains of Escherichia coli.

Table 2: Selected Antimicrobial Activity of Thiophene Derivatives

| Compound Type | Microorganism | Activity (MIC in μg/mL) |

|---|---|---|

| Spiro-indoline-oxadiazole-thiophene | Clostridium difficile | 2 - 4 |

| Thiophene derivative 8 | E. coli (TolC mutant) | Strong Effect |

| Thiophene derivative 16 | E. coli (TolC mutant) | Strong Effect |

| Pyridine side-chain thiophene 7a | Various Bacteria/Fungi | Excellent |

| Pyridine side-chain thiophene 7b | Various Bacteria/Fungi | Excellent |

| Pyridine side-chain thiophene 8 | Various Bacteria/Fungi | Excellent |

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence factor expression and biofilm formation. researchgate.net Targeting this system with quorum sensing inhibitors (QSIs) represents an alternative antimicrobial strategy that may reduce the development of resistance. Thiophene-based compounds, particularly 2-thiophenesulfonamides, have been identified as potent inhibitors of QS in pathogenic Vibrio species. researchgate.net

These compounds act by inhibiting the master QS transcription factor, LuxR, without affecting bacterial growth, suggesting a mechanism unrelated to direct toxicity. researchgate.net The inhibition of QS-controlled virulence factors can attenuate the pathogenicity of bacteria. For example, studies have shown that certain plant extracts and organosulfur compounds can inhibit the production of QS signaling molecules and associated virulence factors like proteases, elastases, and pyoverdin (B1241691) in Pseudomonas aeruginosa. This disruption of the QS system can lead to reduced biofilm formation, making bacteria more susceptible to conventional antibiotics.

Anticonvulsant Activity and Neurological Targets

The thiophene ring is a key pharmacophoric fragment in several compounds active in the central nervous system, including some with anticonvulsant properties. nih.gov The presence of this moiety is often associated with the ability to cross the blood-brain barrier and interact with neurological targets. nih.gov

Voltage-gated sodium channels (VGSCs) and calcium channels (VGCCs) are critical targets for antiepileptic drugs because they play essential roles in neuronal excitability and the propagation of action potentials. nih.govbohrium.comnih.gov Blockers of these channels can reduce abnormal, hypersynchronous neuronal firing that characterizes seizures. nih.gov

Research into hybrid compounds containing both a pyrrolidine-2,5-dione and a thiophene ring has revealed significant anticonvulsant activity in various animal models of epilepsy. nih.gov In vitro studies of the most promising of these compounds confirmed a mechanism involving moderate but balanced inhibition of both neuronal voltage-sensitive sodium channels (specifically at site 2) and L-type calcium channels. nih.gov This dual-action mechanism may contribute to a broad spectrum of anticonvulsant activity. nih.gov The L-type calcium channels, in particular, are known to contribute to the formation of abnormal membrane potential fluctuations called paroxysmal depolarization shifts, which are cellular hallmarks of epileptic discharges. mdpi.com

Enhancing the action of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) is another major strategy for controlling seizures. GABA transporters (GATs) are responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal. embopress.orgnih.gov Inhibiting these transporters, particularly GAT-1, increases the concentration of GABA in the synapse, enhancing GABAergic inhibition and reducing neuronal excitability. embopress.org

The antiepileptic drug tiagabine, which features a bis(3-methylthiophen-2-yl) methane (B114726) fragment, is a selective inhibitor of GAT-1. nih.gov This structural element has been shown to be crucial for its anticonvulsant activity. nih.gov Inspired by this, researchers have designed and synthesized new thiophene-containing compounds to target the GABAergic system. nih.gov Studies assessing the mechanism of action of new pyrrolidine-2,5-dione derivatives with a thiophene moiety have included evaluations of their influence on the GABA transporter, indicating that this remains an important target in the development of novel thiophene-based anticonvulsants. nih.gov

Table 3: Neurological Targets of Thiophene-Containing Compounds

| Compound Class | Neurological Target | Observed/Proposed Mechanism of Action |

|---|---|---|

| 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives | Voltage-Gated Sodium Channels (Site 2) | Inhibition of ion influx |

| 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives | L-Type Voltage-Gated Calcium Channels | Inhibition of ion influx |

| Tiagabine (contains bis(3-methylthiophen-2-yl) fragment) | GABA Transporter-1 (GAT-1) | Inhibition of GABA reuptake |

| Experimental Thiophene Derivatives | GABA Transporter (GAT) Systems | Modulation/Inhibition (under investigation) |

Enzyme Inhibition Studies (e.g., Acetylcholinesterase)

The thiophene ring is a recognized structural motif in the design of enzyme inhibitors. While direct studies on this compound are not prominent, research on related aminothiophene derivatives demonstrates their potential as inhibitors of various enzymes, including acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. nih.govmdpi.com

For instance, a study on a series of novel thiophene derivatives revealed significant AChE inhibitory activity. nih.gov One of the most potent compounds, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, demonstrated a higher percentage of enzyme inhibition than the standard drug, donepezil, under the same experimental conditions. nih.gov This suggests that the aminothiophene scaffold can serve as a foundation for potent AChE inhibitors.

Furthermore, the 4-methylthiophen-2-yl group itself is a component of a highly potent and selective Aurora kinase inhibitor, known as AMG 900. nih.govacs.org Aurora kinases are crucial enzymes in cell division, and their inhibition is a key strategy in cancer therapy. The inclusion of the 4-methylthiophen-2-yl moiety in this complex molecule underscores the value of this fragment in designing enzyme-targeted therapies. nih.gov Studies on other classes, such as thiophene-2-sulfonamide (B153586) derivatives, have also shown potent, competitive inhibition against enzymes like lactoperoxidase, with Ki values in the nanomolar range. nih.gov

Table 1: Acetylcholinesterase Inhibition by Thiophene Derivatives

| Compound ID | Description | % Inhibition | Reference Compound | % Inhibition (Reference) |

|---|---|---|---|---|

| IIIa | 2-Acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivative | 56.67% | Donepezil | 40% |

| IIId | 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | 60% | Donepezil | 40% |

| VIb | Thieno[2,3-d]pyrimidine derivative | 56.6% | Donepezil | 40% |

| VIg | Thieno[2,3-d]pyrimidine derivative | 51.67% | Donepezil | 40% |

Data sourced from a study on newly synthesized thiophene derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the aminothiophene class, SAR studies have provided valuable insights into optimizing their engagement with biological targets.

Impact of Substituent Position and Electronic Effects on Bioactivity

The biological activity of aminothiophene derivatives is highly sensitive to the nature and position of substituents on the thiophene ring and any attached moieties. A study on 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes, which act as allosteric enhancers at the A₁ adenosine (B11128) receptor, demonstrated the critical influence of substituents on an associated phenyl ring. nih.gov

The research revealed that the placement of electron-withdrawing groups on this phenyl ring significantly impacted the compound's activity. For example, derivatives with 3,4-difluoro or 3-chloro-4-fluoro substitutions were among the most potent compounds identified. nih.gov This indicates that both the position (meta and para) and the electronic properties (electron-withdrawing nature of halogens) are key determinants for effective biological target engagement. These findings suggest that modifying the 4-methyl group on 4-Methylthiophen-2-amine or adding other substituents could similarly modulate its bioactivity.

Conformational Analysis and Pharmacophore Modeling

Conformational analysis and pharmacophore modeling are computational techniques used to identify the three-dimensional arrangement of a molecule's features that are essential for its biological activity. mdpi.com For aminothiophene derivatives, these methods help in understanding how they fit into the active site of a target enzyme or receptor.

A pharmacophore model for an active compound typically includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific spatial orientation. researchgate.net For example, in the context of AChE inhibition, the interaction often involves π–π stacking between an aromatic ring of the inhibitor and the indole (B1671886) ring of a tryptophan residue (Trp279) in the enzyme's active site. nih.gov Modeling studies on aminothiophene-carbonitrile derivatives have utilized Density Functional Theory (DFT) to investigate their molecular electronic properties and predict their potential as drug candidates. uj.ac.za Such computational approaches would be invaluable in predicting the bioactive conformation of 4-Methylthiophen-2-amine and guiding the design of more potent derivatives.

Interactions with Biological Targets (e.g., Receptors, Enzymes)

The interaction of thiophene-based molecules with their biological targets often involves a combination of specific molecular interactions. The electron-rich nature of the thiophene ring allows it to participate in various non-covalent interactions. nih.gov

As mentioned, a common interaction for thiophene-containing acetylcholinesterase inhibitors is the π–π stacking with aromatic amino acid residues within the enzyme's active site gorge. nih.govresearchgate.net This interaction helps to anchor the inhibitor in the correct orientation to block the binding of the natural substrate, acetylcholine.

Applications in Advanced Materials Science and Engineering

Utilization as Building Blocks for Organic Semiconductors and Electronic Materials